molecular formula C18H23NO2 B1633690 Butinazocine

Butinazocine

Cat. No.: B1633690
M. Wt: 285.4 g/mol
InChI Key: YEFFVIUQXXNVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butinazocine is an opioid analgesic belonging to the benzomorphan family. Despite its potential, it was never marketed. The compound is known for its analgesic properties, which are similar to other opioids, but it has unique structural features that distinguish it from other compounds in its class .

Preparation Methods

The synthesis of Butinazocine involves several steps, starting from basic organic compounds. The synthetic route typically includes the formation of the benzomorphan core structure, followed by the introduction of the butynyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product. Industrial production methods would likely involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields and purity .

Chemical Reactions Analysis

Butinazocine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: This can affect the double bonds within the structure.

    Substitution: The butynyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Scientific Research Applications

Comparison with Similar Compounds

Butinazocine is unique among benzomorphans due to its butynyl group, which imparts different pharmacokinetic properties compared to other compounds in the same family. Similar compounds include:

Properties

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol

InChI

InChI=1S/C18H23NO2/c1-4-5-9-19-10-8-18(21)15-12-14(20)7-6-13(15)11-16(19)17(18,2)3/h1,6-7,12,16,20-21H,5,8-11H2,2-3H3

InChI Key

YEFFVIUQXXNVGG-UHFFFAOYSA-N

SMILES

CC1(C2CC3=C(C1(CCN2CCC#C)O)C=C(C=C3)O)C

Canonical SMILES

CC1(C2CC3=C(C1(CCN2CCC#C)O)C=C(C=C3)O)C

Origin of Product

United States

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